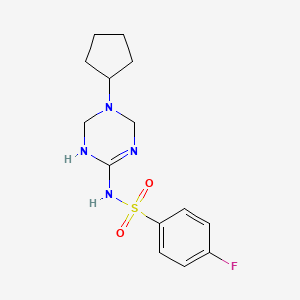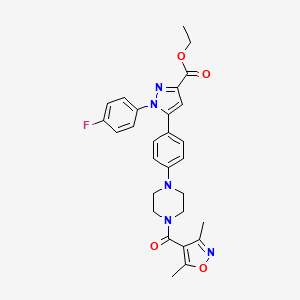![molecular formula C22H14ClN3OS B11188049 4-({[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B11188049.png)
4-({[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)benzonitrile is a complex organic compound with a molecular formula of C24H18ClN3OS2. This compound is known for its unique structure, which includes a quinazolinone core linked to a benzonitrile moiety through a sulfanyl bridge. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)benzonitrile typically involves multiple steps. One common method starts with the preparation of the quinazolinone core. This can be achieved by reacting 4-chloroaniline with anthranilic acid under acidic conditions to form 4-chloro-2-aminobenzamide. This intermediate is then cyclized to form the quinazolinone ring.
The next step involves the introduction of the sulfanyl group. This can be done by reacting the quinazolinone with a suitable thiol reagent, such as thiourea, under basic conditions. The resulting product is then coupled with 4-chlorobenzyl chloride to form the final compound, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-({[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antitubercular agent.
Medicine: Research is ongoing to explore its potential as an anti-HIV agent.
Industry: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)benzonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinazolinone core and sulfanyl group. These interactions can lead to the inhibition of specific biological pathways, contributing to its antimicrobial and antitubercular activities .
Comparison with Similar Compounds
Similar Compounds
- 4-({[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile
- 3-(4-Chlorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives
Uniqueness
4-({[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)benzonitrile is unique due to its specific combination of a quinazolinone core and a benzonitrile moiety linked by a sulfanyl bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H14ClN3OS |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
4-[[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C22H14ClN3OS/c23-17-9-11-18(12-10-17)26-21(27)19-3-1-2-4-20(19)25-22(26)28-14-16-7-5-15(13-24)6-8-16/h1-12H,14H2 |
InChI Key |
NWWABIWMMYWYBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)C#N)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide](/img/structure/B11187967.png)

![2-[(4-fluorophenyl)amino]-6-oxo-N-(2-phenylethyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11187991.png)

![6-(4-Methoxy-phenoxymethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine](/img/structure/B11187999.png)
![2-(benzylsulfanyl)-9-(2,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11188005.png)
![4-fluoro-N-{5-[2-(4-methoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B11188023.png)
![4-(4-fluorophenyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11188029.png)
![Ethyl 2-({[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11188031.png)
![N-(4-Ethylphenyl)-3-{[(2-methoxyethyl)carbamoyl]methyl}-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B11188035.png)
![4-(4-methoxyphenyl)-2-methyl-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11188040.png)
![2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B11188046.png)
![7-(2,3-dichlorophenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11188055.png)
![5-(3-chlorobenzyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B11188057.png)
